(Rac)-BRD0705

Stereochemistry Analytical Reference Standard Chemical Quality Control

Validating stereospecific pharmacological responses requires precise enantiomeric controls. Substituting the racemate with single enantiomers introduces data ambiguity. - **Core Application**: Critical intermediate control for three-arm AML studies (active enantiomer, racemate, inactive enantiomer) to confirm target specificity. - **Analytical Utility**: Ideal chiral HPLC system suitability standard; provides two resolved peaks at 1:1 ratio for enantiomeric purity validation. - **In Vivo Tool**: Enables definitive PK/PD studies of chiral inversion and selective clearance via chiral bioanalysis. Available from BenchChem with verified specifications and global delivery.

Molecular Formula C20H23N3O
Molecular Weight 321.4 g/mol
Cat. No. B2816535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BRD0705
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
InChIInChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)
InChIKeyNCKLQXXBRWCYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-BRD0705 Procurement Guide


(Rac)-BRD0705 (CAS 1597440-03-3) is the racemic mixture of the chiral Glycogen Synthase Kinase 3 alpha (GSK3α) inhibitor compound BRD0705, consisting of a 1:1 ratio of the active (S)-enantiomer and the inactive (R)-enantiomer (also known as BRD5648) . It belongs to a class of pyrazolo[3,4-b]quinolin-5-one derivatives designed to exploit an Asp-Glu 'switch' in the kinase hinge for paralog-selective inhibition [1]. Unlike the single-enantiomer research compounds, (Rac)-BRD0705 serves as a critical stereochemical reference and a less active control, providing essential baseline data for validating enantiomer-specific pharmacological responses in acute myeloid leukemia (AML) and other disease models where GSK3α is a therapeutic target .

Why Single Enantiomers Cannot Substitute (Rac)-BRD0705


The biological activity of GSK3α inhibitors in this chemical series is highly stereospecific, making the precise enantiomeric composition a critical factor for experimental reproducibility. Substituting (Rac)-BRD0705 with its active enantiomer alone, BRD0705, prevents a researcher from establishing a baseline for non-specific or off-target effects, as the single enantiomer demonstrates full potency . Conversely, using only the inactive enantiomer, BRD5648, cannot reproduce the partial activity of the racemate required for dose-response curve comparisons. The racemic mixture is chemically defined and provides a unique, quantifiable pharmacological profile—an approximate 2-fold reduction in GSK3α IC50—that is essential for interpreting results and cannot be achieved by simply mixing enantiomers purchased from different sources, which introduces batch-to-batch variability and unknown stoichiometry .

Quantitative Differentiation from Enantiomeric Components


Stereochemical Purity and 1:1 Composition

Unlike physically separated single enantiomers, which can have variable enantiomeric excess (e.e.), (Rac)-BRD0705 is manufactured as a true racemic mixture with a defined 1:1 ratio of the (S)- and (R)-enantiomers . This structural identity is distinct from its closest analogs: the active form, BRD0705, is specified as the pure (S)-enantiomer (100% e.e.), while the inactive control, BRD5648, is the pure (R)-enantiomer . The availability of these three discrete stereochemical forms allows for unambiguous structure-activity relationship (SAR) analysis, a capability not provided by a single enantiomer alone [1].

Stereochemistry Analytical Reference Standard Chemical Quality Control

Pharmacological Activity and Potency Reduction

The biological activity of (Rac)-BRD0705 represents the sum effect of its active and inactive components. The active (S)-enantiomer, BRD0705, is a potent inhibitor of GSK3α with an IC50 of 66 nM . In contrast, the (R)-enantiomer, BRD5648, is reported as 'relatively inactive' [1]. Consequently, the 1:1 racemic mixture, (Rac)-BRD0705, is a 'less active racemate' . Assuming the inactive enantiomer contributes negligibly, the effective concentration of the active species is halved, resulting in an approximate doubling of the apparent IC50 value in a biochemical assay, a critical factor for dose-response calculations.

GSK3α Kinase Assay Inhibitor Potency Stereospecific Activity

Paralog Selectivity Profile Retention

Despite its reduced potency, (Rac)-BRD0705 inherits the paralog selectivity profile of its active component. The active enantiomer BRD0705 exhibits 8-fold selectivity for GSK3α (IC50: 66 nM) over GSK3β (IC50: 515 nM) . As this selectivity is a fundamental property of the core chemical scaffold engaging the Asp-Glu 'switch' in the kinase hinge, (Rac)-BRD0705 retains this 8-fold selective window between the paralogs [1]. This is in direct contrast to classical dual GSK3α/β inhibitors, which show equipotent activity against both isoforms and cause β-catenin stabilization [2].

Paralog Selectivity GSK3 Isoforms Off-Target Profiling

Best-Fit Application Scenarios


Stereochemistry Control in AML Differentiation Assays

In experiments measuring GSK3α-dependent myeloid differentiation and colony formation impairment in AML cell lines (e.g., MOLM-13, OCI-AML3), (Rac)-BRD0705 serves as a critical intermediate control. A standard protocol uses three arms: active enantiomer BRD0705 at its effective concentration (e.g., 0.5 μM), the racemic mixture (Rac)-BRD0705 at a concentration predicted to yield a similar active-species level (e.g., 1 μM), and the inactive enantiomer BRD5648 at the same high concentration. Observing a dose-response effect that correlates with the active enantiomer concentration, rather than total compound mass, confirms the stereospecificity of the observed phenotype and rules out non-specific cytotoxicity [1]. This three-compound design is essential for high-confidence target validation in preclinical AML research [2].

Chiral Purity and Analytical Reference Standard

(Rac)-BRD0705 is the ideal reference standard for developing and validating chiral separation methods, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase, for this series of GSK3α inhibitors. A single injection of the racemate provides a chromatogram with two distinct, well-resolved peaks in a known 1:1 ratio. This serves as a system suitability test and a calibration standard to verify the enantiomeric purity of newly synthesized batches of BRD0705 or to detect racemization in stability studies [1]. This application is impossible with a pure enantiomer alone.

PK/PD Studies for Chirality-Specific Metabolism

For researchers investigating the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this chemical series, (Rac)-BRD0705 is a required tool. By administering the racemic mixture and then employing a chiral bioanalytical assay to track the individual concentration-time profiles of the (S)- and (R)-enantiomers in plasma or target tissues, investigators can definitively determine if there is chiral inversion, preferential clearance, or tissue-specific accumulation of one enantiomer relative to the other [1]. This data is fundamental for understanding the translation of in vitro stereospecific activity to in vivo efficacy and safety, informing the decision to prosecute a single enantiomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-BRD0705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.